molecular formula C16H16BrNO2 B8148373 Benzyl N-[2-(2-bromophenyl)ethyl]carbamate

Benzyl N-[2-(2-bromophenyl)ethyl]carbamate

Cat. No.: B8148373
M. Wt: 334.21 g/mol
InChI Key: PPXDFUKSUXFMNY-UHFFFAOYSA-N
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Description

Benzyl N-[2-(2-bromophenyl)ethyl]carbamate is an organic compound with the molecular formula C16H16BrNO2. It is a white to off-white solid that is soluble in organic solvents. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-[2-(2-bromophenyl)ethyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(2-bromophenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted carbamates, while oxidation reactions can produce corresponding carbonyl compounds .

Scientific Research Applications

Benzyl N-[2-(2-bromophenyl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[2-(2-bromophenyl)ethyl]carbamate involves its ability to form stable carbamate linkages with nucleophiles. This reactivity is due to the presence of the bromine atom, which can be readily substituted under appropriate conditions. The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl N-[2-(2-bromophenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-15-9-5-4-8-14(15)10-11-18-16(19)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXDFUKSUXFMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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